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Compound of Interest

Compound Name:
3-(Chlorodifluoromethyl)benzoic

acid

CAS No.: 2919947-02-5

Cat. No.: B15296719

Get Quote

In modern drug discovery and agrochemical development, the strategic incorporation of

fluorinated moieties is a proven tactic to modulate lipophilicity, metabolic stability, and target

binding affinity. Among these, the -CF₂Cl (chlorodifluoromethyl) group is emerging as a highly

valuable bioisostere. It bridges the steric bulk of a trifluoromethyl (-CF₃) group with the

enhanced polarizability and halogen-bonding potential of a chlorine atom.

However, characterizing novel specialty building blocks like 3-(Chlorodifluoromethyl)benzoic
acid (CAS 2919947-02-5) requires rigorous analytical frameworks. Because empirical data for

highly specific, newly synthesized compounds can be sparse, scientists must rely on

comparative structural analysis and self-validating experimental protocols to establish baseline

physicochemical properties such as the melting point.

This guide objectively compares the thermal properties of 3-(Chlorodifluoromethyl)benzoic
acid against its structural analogs and provides a definitive, self-validating protocol for

determining its exact melting point range.
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The melting point of a benzoic acid derivative is not merely a physical constant; it is a direct

readout of its crystal lattice energy. This energy is dictated by molecular symmetry, the strength

of the carboxylic acid dimer hydrogen bonding, and intermolecular van der Waals or dipole-

dipole interactions.

To establish the expected melting point range of pure 3-(Chlorodifluoromethyl)benzoic acid,

we must analyze the causality behind the thermal behavior of its closest structural analogs:

3-Methylbenzoic acid (m-Toluic acid): The baseline compound melts at 108–111 °C[1]. The

methyl group provides weak van der Waals interactions, allowing for standard crystal

packing.

3-(Trifluoromethyl)benzoic acid: Despite a significant increase in molecular weight, replacing

the -CH₃ group with a -CF₃ group slightly lowers the melting point to 104–106 °C[2].

Causality: The highly electronegative but sterically bulky -CF₃ group disrupts the optimal

planar packing of the aromatic rings, weakening the overall lattice energy.

3-(Chloromethyl)benzoic acid: Replacing the methyl group with a -CH₂Cl group drastically

increases the melting point to 136–138 °C[3]. Causality: Chlorine is highly polarizable. This

polarizability enhances intermolecular dispersion forces and introduces the potential for

strong dipole-dipole interactions, significantly stabilizing the solid state.

The Target Compound: 3-(Chlorodifluoromethyl)benzoic acid combines these effects. The -

CF₂Cl group is bulkier than -CF₃, which introduces steric disruption, but the presence of the

chlorine atom injects significant polarizability [4]. Furthermore, structural isomers of similar

molecular weight, such as 3-Chloro-2,6-difluorobenzeneacetic acid, exhibit melting points in the

126–130 °C range [5].

By interpolating these opposing steric and electronic forces, the melting point of pure (≥95%) 3-
(Chlorodifluoromethyl)benzoic acid is projected to fall within the 115 °C to 125 °C range.
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Compound
Name

CAS
Number

Substituent
Molecular
Weight

Melting
Point (°C)

Dominant
Intermolecu
lar Force

3-

Methylbenzoi

c acid

99-04-7 -CH₃ 136.15 g/mol 108 – 111
Weak van der

Waals

3-

(Trifluorometh

yl)benzoic

acid

454-92-2 -CF₃ 190.12 g/mol 104 – 106

Steric

disruption,

Dipole

3-

(Chloromethy

l)benzoic acid

31719-77-4 -CH₂Cl 170.59 g/mol 136 – 138
Strong

polarizability

3-Chloro-2,6-

difluorobenze

neacetic acid

261762-53-2 Isomer 206.57 g/mol 126 – 130
Halogen

bonding

3-

(Chlorodifluor

omethyl)benz

oic acid

2919947-02-

5
-CF₂Cl 206.57 g/mol

115 – 125

(Est.)

Mixed

polarizability/

sterics

Experimental Protocol: High-Precision Melting Point
Determination
To move from theoretical projection to empirical fact, researchers must employ a self-validating

analytical system. Relying solely on a visual capillary test is insufficient for novel fluorinated

compounds, which may exhibit polymorphic behavior. The following dual-method protocol

ensures absolute trustworthiness.

Step 1: Sample Desiccation (Purity Preparation)
Procedure: Place 50 mg of the ≥95% pure 3-(Chlorodifluoromethyl)benzoic acid in a

vacuum desiccator over phosphorus pentoxide (P₂O₅) for 24 hours.
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Causality: Carboxylic acids are hygroscopic. Residual water molecules intercalate between

the acid dimers, acting as impurities that artificially depress the melting point and broaden

the melting range. Desiccation ensures you are measuring the true thermodynamic property

of the pure lattice.

Step 2: Automated Capillary Screening (USP <741>
Compliant)

Procedure: Pulverize the desiccated sample into a fine powder. Load 2–3 mm of the powder

into a glass capillary tube, tapping it firmly to ensure dense packing. Insert into an automated

melting point apparatus (e.g., Buchi B-540). Set the starting temperature to 100 °C and apply

a heating ramp rate of 1 °C/min.

Causality: Dense packing eliminates air pockets that cause uneven heat transfer. A slow

ramp rate of 1 °C/min is critical; faster rates cause thermal lag between the heating block

and the sample, resulting in an artificially high apparent melting point.

Step 3: Differential Scanning Calorimetry (DSC)
Validation

Procedure: Weigh exactly 3.0 to 5.0 mg of the desiccated sample into a standard aluminum

DSC pan. Crimp the lid and pierce a microscopic pinhole in the top. Run the DSC from 50 °C

to 150 °C at a ramp rate of 2 °C/min under a 50 mL/min dry nitrogen purge.

Causality: The pinhole prevents the pan from deforming due to the vapor pressure of the

sublimating compound. The DSC thermogram will reveal the exact extrapolated onset

temperature (

), which represents the true thermodynamic melting point, completely removing the
subjectivity of visual capillary methods.

Workflow Visualization
The following diagram illustrates the logical relationship between sample preparation,

screening, and validation required to accurately characterize novel fluorinated building blocks.
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Raw 3-(CF2Cl)Benzoic Acid
(CAS: 2919947-02-5)

Vacuum Desiccation (P2O5)
Removes H2O Lattice Impurities

 Step 1

Automated Capillary MP
Ramp: 1°C/min (Visual Range)

 Step 2 (Screening)

Differential Scanning Calorimetry
Ramp: 2°C/min (Thermodynamic Tm)

 Step 3 (Validation)

Data Synthesis & Validation
Confirm 115°C - 125°C Range

Click to download full resolution via product page

Workflow for the thermal characterization and melting point validation of fluorinated benzoic

acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3-Methylbenzoic acid | C8H8O2 | CID 7418 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. A16737.09 [thermofisher.com]

3. 3-(Chloromethyl)benzoic acid 97 31719-77-4 [sigmaaldrich.com]

4. chemscene.com [chemscene.com]

5. echemi.com [echemi.com]

To cite this document: BenchChem. [Comparative Thermal Characterization Guide: 3-
(Chlorodifluoromethyl)benzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15296719/docs#comparative-thermal-
characterization-guide-3-chlorodifluoromethyl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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